

Impact of Fungizone on cell morphology and viability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fungizone intravenous*

Cat. No.: *B13792117*

[Get Quote](#)

Technical Support Center: Fungizone®

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Fungizone® (Amphotericin B) on cell morphology and viability. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Fungizone® and how does it affect eukaryotic cells?

Fungizone®, with its active ingredient Amphotericin B (AmB), is a polyene antifungal agent. Its primary mechanism of action involves binding to sterols, which are essential components of eukaryotic cell membranes.^{[1][2]} In fungi, AmB preferentially binds to ergosterol, creating transmembrane channels or pores.^{[1][3][4]} This disrupts membrane integrity, leading to the leakage of intracellular components like monovalent ions (K⁺, Na⁺, H⁺, and Cl⁻), and ultimately results in cell death.^{[1][3][5]}

While highly effective against fungi, Fungizone® can also affect mammalian cells because their membranes contain cholesterol, which AmB can also bind to, albeit with a lower affinity than for ergosterol.^{[5][6]} This interaction with cholesterol is the basis for its potential cytotoxicity in mammalian cell cultures.^[5]

Q2: What are the common morphological changes observed in cells treated with Fungizone®?

Exposure to Fungizone® can induce several morphological and physiological changes in cells. In fungal cells, observed effects include cytoplasm shrinking and abnormal morphology of the nucleus and mitochondria.[7][8] In mammalian cell cultures, signs of toxicity include cell rounding, loss of confluency, and the formation of vacuoles.[6] For instance, in studies with the fungus *Cryptococcus neoformans*, Amphotericin B was shown to reduce the size of the polysaccharide capsule.[9]

Q3: Is Fungizone® cytotoxic to all cell lines?

The cytotoxic effects of Fungizone® can vary significantly between different cell lines and depend on the concentration and duration of exposure.[6] Some cell lines are more sensitive to its effects than others. For example, studies have shown that Fungizone® can be cytotoxic to human monocytic (THP1) cells and human heart valve leaflet fibroblasts.[10][11][12] Conversely, some studies have reported no significant cytotoxicity in human embryonic kidney (293T) cells at certain concentrations.[10][12][13] It is crucial to determine the optimal, non-toxic concentration for each specific cell line empirically.[6]

Q4: How can I minimize the cytotoxic effects of Fungizone® on my cell cultures?

To minimize cytotoxicity, it is recommended to use the lowest possible effective concentration of Fungizone®.[6] The recommended concentration range for preventative use in culture media is typically 0.25 to 2.5 µg/mL.[6] For active contamination, higher concentrations may be used for a short duration.[6] It is also advisable to test a range of concentrations to determine the tolerance of your specific cell line.[6] Daily observation for signs of toxicity is crucial.[6]

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Decreased cell viability or growth	Fungizone® concentration is too high for the specific cell line.	Determine the optimal, non-toxic concentration by performing a dose-response experiment. Use a concentration at least one to two-fold lower than the determined toxic dose.
Use less Fungizone®. For serum-free media, consider reducing the antibiotic concentration. [14]		
Cells appear rounded and detached	Cytotoxic effects of Fungizone®.	Lower the concentration of Fungizone® used. [6] Observe cells daily for morphological changes. [6]
Persistent fungal contamination despite using Fungizone®	The fungal strain may be resistant.	Increase the concentration of Fungizone® for a short period, while closely monitoring for cytotoxicity to the cell line. [6] Consider using an alternative antifungal agent.
Improper storage or handling of Fungizone® solution.	Store Fungizone® solutions frozen at -5°C to -20°C. [6] Use aseptic techniques when handling. [6]	
The cell stock itself may be contaminated.	Discard the culture and obtain a new, contamination-free cell stock. [15]	

Quantitative Data Summary

Table 1: Cytotoxicity of Fungizone® in different cell lines.

Cell Line	Concentration	Exposure Time	Assay	Observed Effect	Reference
Human Embryonic Kidney (293T)	Up to 10,000 µg/L	48 hours	MTS	No significant cytotoxicity observed.	[10] [13]
Human Monocytic (THP1)	500 µg/L	48 hours	MTS & LDH	Showed cytotoxicity.	[10] [12]
Human Heart Valve Fibroblasts	10 µg/mL	Not specified	[3H]proline incorporation	~11% loss of viability.	[11]

Table 2: Efficacy of Fungizone® against Candida albicans.

Formulation	EC50 (µg of AmpB/L)	Reference
Fungizone™	87.1 ± 22	[10] [12]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of Fungizone®

This protocol outlines a general method to determine the concentration of Fungizone® that is toxic to a specific cell line using a viability assay like MTS or MTT.

Materials:

- Cell line of interest
- Complete cell culture medium
- Fungizone® stock solution (e.g., 250 µg/mL)
- 96-well cell culture plates

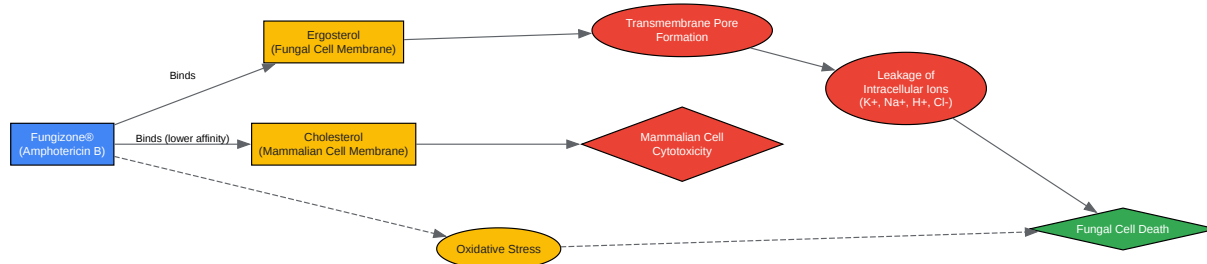
- MTS or MTT reagent
- Plate reader

Procedure:

- Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare a serial dilution of Fungizone® in complete culture medium. A suggested range to test is 0.25 µg/mL to 10 µg/mL, but this may need to be adjusted based on the cell line's sensitivity. Include a vehicle control (medium without Fungizone®).
- Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Fungizone®.
- Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
- At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control. The concentration that causes a significant reduction in viability (e.g., 50%, or IC50) is considered the cytotoxic concentration.

Signaling Pathways and Experimental Workflows

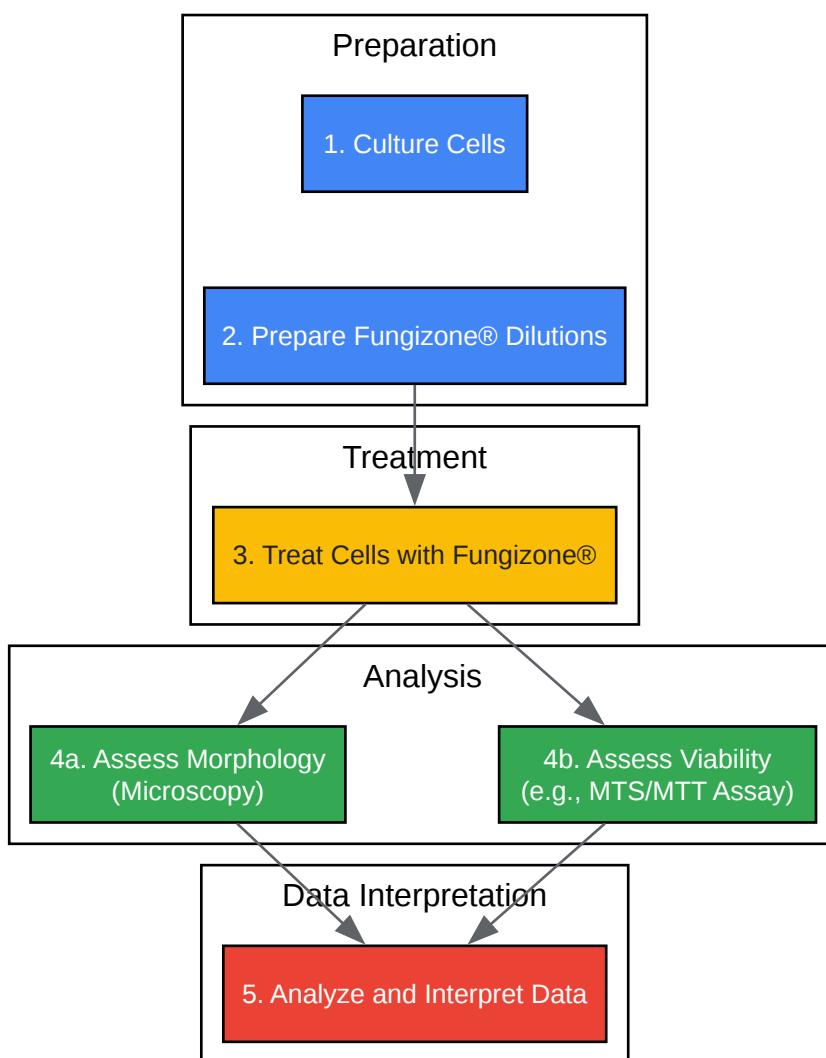
The primary mechanism of Fungizone® involves direct interaction with the cell membrane. However, its effects can also trigger intracellular signaling pathways related to cellular stress.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Fungizone® leading to fungal cell death and potential mammalian cell cytotoxicity.

Amphotericin B can also induce oxidative stress within fungal cells, which contributes to its antifungal activity.[3] Furthermore, it can interact with Toll-like receptors (TLRs), suggesting a potential role in modulating the host immune response.[16][17]



[Click to download full resolution via product page](#)

Caption: General experimental workflow for assessing the impact of Fungizone® on cell morphology and viability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. Antifungal Pharmacology - Doctor Fungus [drfungus.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the Effect of Amphotericin B on the Vitality of Candida albicans - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 5. Amphotericin B - Wikipedia [en.wikipedia.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. A new look at the antibiotic amphotericin B effect on Candida albicans plasma membrane permeability and cell viability functions - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Amphotericin B on Capsule and Cell Size in Cryptococcus neoformans during Murine Infection - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 10. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 11. Cytotoxicity of amphotericin B for fibroblasts in human heart valve leaflets - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 12. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo study on the effect of antifungal agents on hematopoietic cells in mice - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 17. The impact of antifungals on toll-like receptors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- To cite this document: BenchChem. [Impact of Fungizone on cell morphology and viability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13792117#impact-of-fungizone-on-cell-morphology-and-viability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com